Tribromoethylene (C₂HBr₃, MW 264.74) is a brominated olefin characterized by three bromine substituents on an ethene backbone. It is a yellow liquid at room temperature with a boiling point of 163–164 °C and a high specific gravity of 2.71 at 20 °C.
Molecular FormulaC2HBr3
Molecular Weight264.74 g/mol
CAS No.598-16-3
Cat. No.B1212961
⚠ Attention: For research use only. Not for human or veterinary use.
Tribromoethylene (CAS 598-16-3): A High-Density Brominated Olefin for Reactive Intermediates and Environmental Fate Studies
Tribromoethylene (C₂HBr₃, MW 264.74) is a brominated olefin characterized by three bromine substituents on an ethene backbone [1]. It is a yellow liquid at room temperature with a boiling point of 163–164 °C and a high specific gravity of 2.71 at 20 °C . The compound is slightly soluble in water but miscible with common organic solvents such as ethanol, chloroform, and acetone . As a halogenated ethylene, tribromoethylene serves primarily as a reactive intermediate in organic synthesis and as a target compound in environmental remediation studies, where its unique bromine content distinguishes it from chlorinated analogs .
Reactive IntermediateBrominated olefin for organic synthesis and halogenated building blocks
Environmental ProbeDistinct bromine signature for fate and remediation studies
DNAPL SurrogateHigh-density model compound for subsurface migration research
[1] 1,1,2-Tribromoethene. CAS Common Chemistry. CAS, a division of the American Chemical Society, n.d. http://commonchemistry.cas.org/detail?cas_rn=598-16-3 (retrieved 2026-04-21). View Source
Why Tribromoethylene (CAS 598-16-3) Cannot Be Casually Substituted by Chlorinated Analogs
Halogenated ethylenes share a common C2 core, but the identity of the halogen profoundly alters reactivity, environmental fate, and biological response. Tribromoethylene's bromine atoms confer a distinct hydrolysis rate for its epoxide metabolite that is approximately three-fold higher than that of trichloroethylene oxide [1], and its aquatic toxicity exceeds that of its less-brominated congener, 1,2-dibromoethene, by over an order of magnitude [2]. Furthermore, the migration of bromine during oxidative metabolism is more favorable than that of chlorine, leading to a different product distribution [1]. These quantifiable differences demonstrate that substituting tribromoethylene with a chloro- or less-brominated analog will yield non-equivalent kinetic, toxicological, and mechanistic outcomes, rendering generic substitution invalid for precise scientific applications.
Reactivity profile shifts
Tribromoethylene oxide hydrolyzes at a rate approximately three-fold higher than trichloroethylene oxide, altering intermediate lifetime and covalent binding potential. Chlorinated analogs cannot replicate this kinetic signature.
Toxicity endpoint mismatch
Aquatic toxicity differs by over an order of magnitude compared to less-brominated congeners. Substituting with 1,2-dibromoethene or trichloroethylene leads to non-equivalent ecotoxicological data and invalid model calibration.
Metabolite distribution diverges
Preferential bromine migration during oxidative metabolism yields a distinct dihaloacetic acid product profile. Using a chlorinated analog will not produce the same brominated metabolite pattern.
[1] Yoshioka, T.; Krauser, J. A.; Guengerich, F. P. Microsomal Oxidation of Tribromoethylene and Reactions of Tribromoethylene Oxide. Chemical Research in Toxicology 2002, 15 (11), 1414–1420. View Source
[2] Binet, M. T.; Stauber, J. L.; Adams, M. S.; Rhodes, S.; Wech, J. Toxicity of Brominated Volatile Organics to Freshwater Biota. Environmental Toxicology and Chemistry 2010, 29 (9), 1984–1993. View Source
Quantitative Evidence for Selecting Tribromoethylene (CAS 598-16-3): A Comparator-Based Guide for Scientific Procurement
Epoxide Hydrolysis Rate: 3× Faster Than Trichloroethylene Oxide
Tribromoethylene oxide (TBE oxide) undergoes hydrolysis at a rate approximately three times greater than that of trichloroethylene oxide (TCE oxide). This was established in a direct head-to-head comparison under identical aqueous conditions [1].
Epoxide HydrolysisHead-to-head
~3× faster than TCE oxide
Supports metabolic activation and covalent binding studies
Aqueous buffer, pH 7.4, 37 °C
MetabolismToxicologyEnzymatic Oxidation
Evidence Dimension
Hydrolysis rate constant
Target Compound Data
Rate ≈ 3× TCE oxide
Comparator Or Baseline
Trichloroethylene oxide: Rate = 1× (reference)
Quantified Difference
~3-fold faster
Conditions
Aqueous buffer, pH 7.4, 37 °C
Why This Matters
This rate difference directly impacts the lifetime and downstream reactivity of the epoxide intermediate, a critical parameter for studies on metabolic activation and covalent binding to biomolecules.
MetabolismToxicologyEnzymatic Oxidation
[1] Yoshioka, T.; Krauser, J. A.; Guengerich, F. P. Microsomal Oxidation of Tribromoethylene and Reactions of Tribromoethylene Oxide. Chemical Research in Toxicology 2002, 15 (11), 1414–1420. View Source
Aquatic Toxicity: LC/EC50 Values 2.4–18 mg/L, 11×–175× More Toxic Than 1,2-Dibromoethene
In standardized freshwater toxicity assays, 1,1,2-tribromoethene (TriBE) exhibited significantly higher toxicity across multiple trophic levels compared to 1,2-dibromoethene (DBE). TriBE's LC/EC50 values ranged from 2.4 to 18 mg/L, whereas DBE's values ranged from 28 to 420 mg/L [1].
Aquatic ToxicityHead-to-head
LC/EC50 2.4–18 mg/L vs 28–420 mg/L
Relevant reference for sensitive ecotoxicity assays
This pronounced toxicity differential makes tribromoethylene a more relevant and stringent reference compound for environmental monitoring, remediation efficacy testing, and water quality guideline development.
EcotoxicologyEnvironmental FateWater Quality
[1] Binet, M. T.; Stauber, J. L.; Adams, M. S.; Rhodes, S.; Wech, J. Toxicity of Brominated Volatile Organics to Freshwater Biota. Environmental Toxicology and Chemistry 2010, 29 (9), 1984–1993. View Source
Reductive Debromination Half-Life in Groundwater: 5.1 Hours, 1.8× Faster Than 1,2-Dibromoethane
In abiotic reductive debromination experiments using a green rust–shrimp shell biochar composite in deionized water, tribromoethylene (TrBE) exhibited a pseudo-first-order half-life of 5.1 hours. This was 1.8 times faster than the 9.5-hour half-life observed for 1,2-dibromoethane (DBA) under identical conditions [1].
Debromination Half-LifeReported
5.1 h vs 9.5 h (1.86× faster)
Probe molecule for remediation technology testing
Green rust–biochar composite, deionized water
Groundwater RemediationBiocharAbiotic Degradation
Evidence Dimension
Abiotic debromination half-life (t₁/₂)
Target Compound Data
5.1 hours
Comparator Or Baseline
1,2-Dibromoethane: 9.5 hours
Quantified Difference
1.86× faster removal
Conditions
Deionized water, green rust (GR) with shrimp shell (SS) biochar composite, pseudo-first-order kinetics
Why This Matters
The faster debromination kinetics of tribromoethylene relative to a common groundwater contaminant benchmark informs its behavior in environmental fate models and its suitability as a probe molecule for evaluating novel remediation technologies.
Groundwater RemediationBiocharAbiotic Degradation
[1] Lindhardt, J. H.; Lu, C.; Holm, P. E.; Hansen, H. C. B. Reductive Debromination of Bromo-Substituted C2 Aliphatics Using a Biochar–Iron(II) Composite. Journal of Chemical Technology and Biotechnology 2022, 97 (8), 2243–2252. View Source
Bromine vs. Chlorine Migration: More Favorable Rearrangement Yields Higher Dibromoacetic Acid
Metabolism of tribromoethylene (TBE) and trichloroethylene (TCE) by rat liver microsomes produces different yields of dihaloacetic acids. The yield of Br₂CHCO₂H from TBE oxide was higher than the yield of Cl₂CHCO₂H from TCE oxide, consistent with the greater migratory aptitude of bromine over chlorine [1].
Halogen MigrationHead-to-head
Higher Br₂CHCO₂H yield vs Cl analog
Investigates halogen migration and metabolite profiling
Not explicitly quantified, but described as a higher yield
Conditions
Rat liver microsomes + NADPH; aqueous buffer hydrolysis
Why This Matters
This difference in product distribution is crucial for researchers using tribromoethylene as a mechanistic probe for halogen migration and as a source of specific brominated metabolites that cannot be obtained from chlorinated analogs.
[1] Yoshioka, T.; Krauser, J. A.; Guengerich, F. P. Microsomal Oxidation of Tribromoethylene and Reactions of Tribromoethylene Oxide. Chemical Research in Toxicology 2002, 15 (11), 1414–1420. View Source
Physical-Chemical Property Differentiation: Higher Density, Boiling Point, and Log P
Tribromoethylene exhibits a significantly higher density (2.71 g/cm³), boiling point (163 °C), and octanol-water partition coefficient (log P = 3.2) compared to its chlorinated analog trichloroethylene (density: 1.46 g/cm³; boiling point: 87 °C; log P: 2.53) [1].
1.86× higher density, 76 °C higher BP, 0.67 higher log P
Conditions
Standard temperature and pressure (20 °C for density)
Why This Matters
These property differences affect handling, formulation, and environmental compartment partitioning. The higher log P and density make tribromoethylene a more suitable model compound for studying dense non-aqueous phase liquid (DNAPL) behavior and sediment-associated contaminant fate.
[1] PubChem. Trichloroethylene (Compound Summary). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Trichloroethylene View Source
Recommended Scientific and Industrial Application Scenarios for Tribromoethylene (CAS 598-16-3) Based on Comparative Evidence
Mechanistic Probe for Halogenated Epoxide Reactivity and Migration
Use tribromoethylene as a mechanistic probe to study epoxide hydrolysis kinetics and halogen migration patterns. The three-fold faster hydrolysis rate and preferential bromine migration relative to chlorine (see Evidence Item 1 and 4) provide a distinct kinetic and product distribution signature for investigating cytochrome P450-mediated oxidation mechanisms and structure-activity relationships in halogenated olefins [1].
High-Toxicity Reference Standard for Aquatic Ecotoxicology Assays
Employ tribromoethylene as a positive control or reference toxicant in freshwater bioassays where a high-toxicity brominated volatile organic compound is required. Its LC/EC50 values (2.4–18 mg/L) are 11–175× lower (more toxic) than 1,2-dibromoethene (see Evidence Item 2), making it suitable for calibrating sensitive ecotoxicological test systems and for developing species sensitivity distributions [2].
Benchmark Contaminant for Remediation Technology Performance Testing
Utilize tribromoethylene as a benchmark contaminant to evaluate the efficacy of novel reductive debromination materials, such as biochar composites. Its 5.1-hour half-life under green rust–biochar conditions (see Evidence Item 3) provides a quantifiable, intermediate kinetic target that is distinct from slower-degrading analogs like 1,2-dibromoethane, allowing for comparative assessment of remediation technology performance [3].
Dense Non-Aqueous Phase Liquid (DNAPL) Surrogate for Environmental Fate Modeling
Apply tribromoethylene as a surrogate DNAPL in laboratory-scale aquifer models and partitioning studies. Its high density (2.71 g/cm³) and elevated log P (3.2) relative to chlorinated solvents (see Evidence Item 5) more accurately represent the migration and persistence behavior of brominated contaminants in subsurface environments, supporting research on contaminant plume dynamics and remediation strategy design [4].
Application
Selection Property
Validation Focus
Halogenated olefin metabolism probe
Distinct epoxide hydrolysis kinetics and Br migration
CYP450 oxidation mechanism and metabolite profiling
Aquatic ecotoxicology reference
High aquatic toxicity profile
Sensitive bioassay calibration and SSD development
Remediation technology benchmark
Intermediate abiotic debromination kinetics
Comparative performance assessment of reductants
DNAPL fate surrogate
High density and elevated log P
Subsurface contaminant migration and persistence modeling
[1] Yoshioka, T.; Krauser, J. A.; Guengerich, F. P. Microsomal Oxidation of Tribromoethylene and Reactions of Tribromoethylene Oxide. Chemical Research in Toxicology 2002, 15 (11), 1414–1420. View Source
[2] Binet, M. T.; Stauber, J. L.; Adams, M. S.; Rhodes, S.; Wech, J. Toxicity of Brominated Volatile Organics to Freshwater Biota. Environmental Toxicology and Chemistry 2010, 29 (9), 1984–1993. View Source
[3] Lindhardt, J. H.; Lu, C.; Holm, P. E.; Hansen, H. C. B. Reductive Debromination of Bromo-Substituted C2 Aliphatics Using a Biochar–Iron(II) Composite. Journal of Chemical Technology and Biotechnology 2022, 97 (8), 2243–2252. View Source
[4] PubChem. Trichloroethylene (Compound Summary). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Trichloroethylene View Source
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